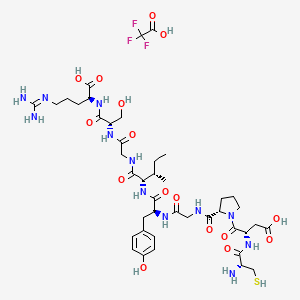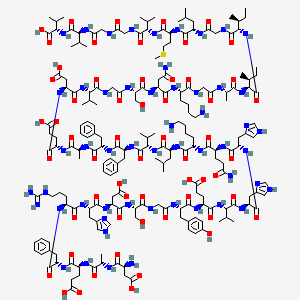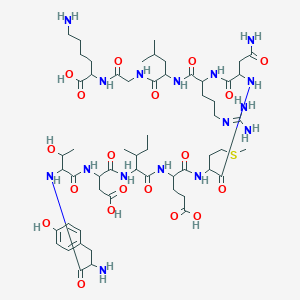
Laminin (925-933)(TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laminin (925-933) (TFA) is a peptide derived from residues 925-933 of the Laminin B1 chain that binds to the laminin receptor.
Applications De Recherche Scientifique
Interaction with Endothelial Cells and Angiogenesis
- Laminin peptides, including Lam.B1(925-933), stimulate endothelial cell motility and angiogenesis. However, certain fragments can act as laminin antagonists or agonists depending on the cellular context (Nelson et al., 1995).
- These peptides interact with specific laminin receptors on endothelial and tumor cells, influencing cell attachment and migration. This is crucial for understanding the mechanisms behind tumor metastasis and angiogenesis (Nelson et al., 1996).
Role in Nerve Tissue Engineering
- Laminin is significant in nerve cell migration and axonal growth. Studies have explored using laminin-incorporated scaffolds for peripheral nerve tissue regeneration, showing promising results in supporting cell attachment and proliferation (Kijeńska et al., 2014).
Influence on Astrocyte Behavior and Brain Regeneration
- In the context of brain injury, laminin is induced in astrocytes, suggesting a role in brain regeneration. This induction may be involved in the development of the central nervous system (Liesi et al., 1984).
Impact on Osteogenic Differentiation
- Laminin-5, a variant of laminin, influences osteogenic differentiation in human mesenchymal stem cells, indicating potential applications in bone tissue engineering (Klees et al., 2004).
General Functions and Structural Diversity
- Laminins are diverse in structure and function, contributing significantly to cell adhesion, migration, and differentiation. This diversity is reflected in the numerous isoforms and their specific roles in various developmental stages and diseases (Domogatskaya et al., 2012).
Novel Applications in Regenerative Medicine
- Recent advancements include isolating laminin from human placenta for tissue engineering applications, highlighting the ongoing exploration of laminin in regenerative medicine (Chun et al., 2018).
Propriétés
Nom du produit |
Laminin (925-933)(TFA) |
|---|---|
Formule moléculaire |
C₄₂H₆₃F₃N₁₂O₁₆S |
Poids moléculaire |
1081.08 |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C40H62N12O14S.C2HF3O2/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67;3-2(4,5)1(6)7/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44);(H,6,7)/t20-,23-,24-,25-,26-,27-,28-,32-;/m0./s1 |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Séquence |
One Letter Code: CDPGYIGSR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






